Fmoc-Thr(PO3H2)-OH

Catalog No.
S895252
CAS No.
883726-90-7
M.F
C19H20NO8P
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(PO3H2)-OH

CAS Number

883726-90-7

Product Name

Fmoc-Thr(PO3H2)-OH

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid

Molecular Formula

C19H20NO8P

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1

InChI Key

OKIKUSCYAJQLRR-DIFFPNOSSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O

Building Blocks for Peptide Synthesis

Fmoc-Thr(PO3H2)-OH, also known as Fmoc-Threonine(phosphate)-OH or (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid, is a key building block used in peptide synthesis []. The molecule combines two important functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This bulky group protects the amino group (NH2) of the threonine amino acid during peptide chain assembly. This allows for the selective formation of desired peptide bonds [].
  • Phosphate group (PO3H2): This group introduces a phosphate moiety to the threonine side chain. Phosphorylation plays a crucial role in regulating protein function and signaling pathways within cells [].

By incorporating Fmoc-Thr(PO3H2)-OH into a peptide sequence, researchers can create peptides containing phosphorylated threonine residues. These modified peptides can be used to study the impact of phosphorylation on protein-protein interactions, enzyme activity, and cellular processes [].

Applications in Protein Function Studies

One primary application of Fmoc-Thr(PO3H2)-OH lies in investigating the role of threonine phosphorylation in protein function. By synthesizing peptides containing phosphorylated and non-phosphorylated threonine residues, researchers can compare their binding affinities to other proteins or interactions with cellular components. This approach helps elucidate how phosphorylation events modulate protein activity and function within biological systems.

Drug Discovery and Development

Fmoc-Thr(PO3H2)-OH can also be utilized in the development of new drugs. By mimicking the phosphorylated threonine motifs present in protein targets, researchers can design peptide-based drugs that specifically interact with these proteins. This targeted approach holds promise for developing more effective and selective therapies for various diseases [].

Fmoc-Threonine(Phosphate)-Hydroxyl, commonly referred to as Fmoc-Thr(PO3H2)-OH, is a modified amino acid derivative of threonine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of threonine and a phosphate group at the hydroxyl side chain. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis, where it serves to protect the amino group during the synthesis process. The molecular formula of Fmoc-Thr(PO3H2)-OH is C19H20N1O8PC_{19}H_{20}N_{1}O_{8}P and its chemical structure allows for the introduction of phosphorylation into peptide sequences, which is crucial for studying protein functions and signaling pathways in biological systems .

  • Oxidation: The hydroxyl group on the threonine side chain can be oxidized, potentially altering its reactivity and interactions.
  • Reduction: The phosphate group can be reduced to different oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions involving nucleophiles at both the Fmoc-protected amino group and the phosphate group.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Fmoc-Thr(PO3H2)-OH is primarily used in synthesizing phosphorylated peptides that mimic naturally occurring phosphorylated proteins. These peptides are instrumental in studying various biological processes, including signal transduction pathways and protein interactions. The introduction of phosphate groups into peptides can significantly affect their biological activity, stability, and interactions with other biomolecules .

The synthesis of Fmoc-Thr(PO3H2)-OH involves a series of steps:

  • Protection of the Amino Group: The amino group of threonine is protected by reacting it with Fmoc chloride in the presence of a base like sodium carbonate.
  • Phosphorylation: The hydroxyl group on the protected threonine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride under controlled conditions .

This method allows for efficient incorporation of the phosphate group while maintaining the integrity of the peptide during synthesis.

Fmoc-Thr(PO3H2)-OH has diverse applications across various fields:

  • Chemistry: It is widely used in peptide synthesis to create phosphorylated peptides essential for understanding protein phosphorylation mechanisms.
  • Biology: Researchers utilize this compound to synthesize peptides that mimic phosphorylated proteins, aiding studies on cellular processes and protein interactions.
  • Medicine: Phosphorylated peptides synthesized from this compound are valuable in drug discovery, particularly for developing kinase inhibitors and therapeutic agents targeting signaling pathways.
  • Industry: In pharmaceutical manufacturing, Fmoc-Thr(PO3H2)-OH is employed for large-scale production of peptide-based drugs and diagnostic tools .

Studies involving Fmoc-Thr(PO3H2)-OH focus on its interactions within biological systems, particularly how phosphorylated peptides influence cellular signaling pathways. These studies often employ techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to analyze peptide interactions and modifications post-synthesis. Understanding these interactions is crucial for elucidating the roles of phosphorylation in regulating protein function and cellular responses .

Several compounds are structurally or functionally similar to Fmoc-Thr(PO3H2)-OH. Here are some noteworthy examples:

Compound NameStructure/ModificationUnique Features
Fmoc-Tyrosine(Phosphate)Similar Fmoc protection with phosphateWidely used for introducing phosphotyrosine
Fmoc-Serine(Phosphate)Phosphorylated serine derivativeImportant for studying serine phosphorylation
Fmoc-Tyrosine(Benzyl Ester)Partially protected phosphateMore stable during synthesis but may lead to side reactions
Fmoc-Tyrosine(N,N-Dimethyl)Fully protected phosphateAvoids side reactions associated with unprotected phosphates

These compounds share similarities in their use as building blocks in peptide synthesis but differ in their specific applications and stability during

Stepwise Laboratory Synthesis Protocols

The synthesis of 9-fluorenylmethyloxycarbonyl-threonine phosphate represents a sophisticated approach to producing phosphorylated amino acid derivatives for peptide synthesis applications [2]. The laboratory-scale preparation of this compound requires careful sequential protection and phosphorylation steps to ensure high yield and purity while maintaining the integrity of both the amino acid backbone and the phosphate functionality [3] [4].

Amino Group Protection Strategies Using Fmoc Chloride

The protection of the amino group in threonine using 9-fluorenylmethyloxycarbonyl chloride follows established protocols for urethane protecting group installation [5] [6]. The fluorenylmethyloxycarbonyl group belongs to a family of urethane protecting groups that effectively suppress racemization during activation and coupling reactions [7]. The reagent 9-fluorenylmethyloxycarbonyl chloride is prepared by treating 9-fluorenylmethanol with phosgene, providing a highly reactive chloroformate derivative [6].

The protection reaction typically involves treating threonine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or sodium bicarbonate [8]. The reaction conditions require careful control of temperature and pH to prevent unwanted side reactions while ensuring complete conversion of the starting amino acid [9] [8]. The process generally employs a mixed aqueous-organic solvent system, with water and ethanol providing optimal solubility for both the amino acid substrate and the protecting reagent [9].

The mechanism involves nucleophilic attack by the amino group of threonine on the carbonyl carbon of 9-fluorenylmethyloxycarbonyl chloride, resulting in formation of the protected amino acid with elimination of hydrogen chloride [5] [6]. The fluorenyl ring system provides exceptional stability under acidic conditions while remaining highly labile to basic reagents, particularly secondary amines such as piperidine [5] [7].

Table 1: Amino Group Protection Reaction Conditions

ParameterOptimal ConditionsAlternative Conditions
BaseSodium carbonateSodium bicarbonate
Solvent SystemWater:Ethanol (3:1)Aqueous dioxane
Temperature0°C to room temperature5°C maintained
Reaction Time1-12 hoursOvernight stirring
Molar Excess of Fmoc-Cl1.2 equivalents1.5 equivalents

The protection step yields the 9-fluorenylmethyloxycarbonyl-protected threonine derivative, which can be isolated and purified before proceeding to the phosphorylation stage [9] [8]. The protecting group strategy ensures that subsequent chemical modifications occur selectively at the threonine side-chain hydroxyl group without interference from the amino functionality [7].

Side-Chain Phosphorylation Techniques

The phosphorylation of the threonine side-chain hydroxyl group represents the most critical step in the synthesis of 9-fluorenylmethyloxycarbonyl-threonine phosphate [3]. Several phosphorylating agents have been employed for this transformation, with phosphorus oxychloride being the most commonly utilized reagent for introducing phosphate groups onto amino acid side chains [10] [11].

The phosphorylation reaction typically employs phosphorus oxychloride in the presence of a base such as triethylamine or pyridine [10] [11] [12]. The reaction mechanism involves nucleophilic attack by the threonine hydroxyl group on phosphorus oxychloride, followed by hydrolysis to generate the desired phosphate ester [11] [12]. The use of phosphorus oxychloride provides excellent yields and allows for controlled reaction conditions that minimize unwanted side reactions [10] [12].

Alternative phosphorylating reagents include phosphoramidite-based systems that allow for the introduction of protected phosphate groups [13]. These reagents involve a two-step process where a phosphite ester is first formed, followed by oxidation to the corresponding phosphate [13]. While this approach offers greater control over protecting group strategies, it requires additional synthetic steps and careful handling of air-sensitive intermediates [13].

The phosphorylation conditions must be carefully optimized to prevent degradation of the 9-fluorenylmethyloxycarbonyl protecting group while ensuring complete conversion of the hydroxyl functionality [12]. The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or dioxane to prevent hydrolysis of the phosphorylating reagent [11] [12].

Table 2: Phosphorylation Reagent Comparison

ReagentAdvantagesLimitationsTypical Yield
Phosphorus oxychlorideHigh reactivity, good yieldsRequires careful hydrolysis75-90%
PhosphoramiditesOrthogonal protectionMulti-step process60-80%
Phosphite estersMild conditionsOxidation step required65-85%

The hydrolysis step following phosphorylation requires careful control to ensure selective cleavage of excess phosphorylating reagent while preserving the newly formed phosphate ester bond [11] [12]. This is typically achieved using aqueous pyridine or controlled addition of water under basic conditions [11]. The resulting product is then purified using standard chromatographic techniques to remove unreacted starting materials and byproducts [3].

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 9-fluorenylmethyloxycarbonyl-threonine phosphate requires significant optimization of reaction conditions, purification protocols, and process control measures [14] [15]. Industrial-scale synthesis employs automated solid-phase peptide synthesis principles adapted for building block production, utilizing flow-through column technology and continuous monitoring systems [16].

Industrial production typically employs batch sizes ranging from 10 millimoles to 5 moles, with specialized equipment designed to handle the corrosive nature of phosphorylating reagents and the base-labile properties of the 9-fluorenylmethyloxycarbonyl protecting group [16]. The process optimization focuses on minimizing solvent consumption, reducing reaction times, and maximizing product yield while maintaining consistent quality standards [17] [16].

Automation plays a crucial role in industrial synthesis, with robotic systems controlling reagent addition, temperature regulation, and reaction monitoring [14] [15]. These systems utilize chemically robust protocols that ensure reproducible outcomes with minimal human intervention [14]. The automated approach allows for parallel processing of multiple batches, significantly increasing throughput compared to manual synthesis methods [15] [18].

Process optimization strategies include the implementation of continuous flow chemistry for certain reaction steps, which provides better heat and mass transfer compared to traditional batch processes [17]. The use of microwave-assisted heating has also been explored for accelerating certain synthetic steps while maintaining product quality [17]. Solvent recovery and recycling systems are integrated into the industrial process to reduce waste generation and improve economic efficiency [17].

Table 3: Industrial Process Parameters

Process AspectLaboratory ScaleIndustrial Scale
Batch Size1-10 mmol10 mmol - 5 mol
Reaction Time12-24 hours1-3 days
Solvent ConsumptionStandard amounts50-70% reduction
Automation LevelManual operationFully automated
Quality ControlEndpoint analysisContinuous monitoring

The industrial process incorporates real-time monitoring of critical parameters such as temperature, pH, and reaction progress through in-line analytical techniques [16]. These monitoring systems enable immediate corrective actions if deviations from optimal conditions are detected, ensuring consistent product quality across all production batches [16]. The implementation of statistical process control methods helps identify trends and prevent quality issues before they affect the final product [19].

The incorporation of Fmoc-Thr(PO3H2)-OH into automated peptide synthesis platforms requires specialized protocols that account for the unique chemical properties of the phosphate group. Standard automated peptide synthesizers must be adapted to accommodate the sluggish coupling kinetics and enhanced basicity requirements associated with phosphorylated amino acid derivatives [2].

Automated Synthesizer Adaptations

Automated peptide synthesizers such as the CEM Liberty series and Applied Biosystems Pioneer systems have been successfully adapted for phosphopeptide synthesis. The integration of Fmoc-Thr(PO3H2)-OH requires modifications to standard coupling protocols, including extended reaction times and elevated temperatures. Automated fast-flow peptide synthesizers (AFPS) have demonstrated particular effectiveness, enabling synthesis at temperatures up to 90°C with precise control over activation conditions [3] [4].

The implementation of microwave-assisted synthesis has proven beneficial for Fmoc-Thr(PO3H2)-OH incorporation. Microwave heating at 75°C for 5-minute intervals with double coupling protocols has been shown to improve incorporation efficiency while maintaining peptide integrity [5] [6]. These conditions are particularly advantageous when synthesizing multiphosphorylated peptides containing adjacent phosphothreonine residues.

Coupling Reagent Optimization

The selection of appropriate coupling reagents is paramount for successful Fmoc-Thr(PO3H2)-OH incorporation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as the reagent of choice, demonstrating superior performance compared to traditional carbodiimide-based systems [2] [5].

The optimal coupling protocol employs HATU in combination with elevated levels of diisopropylethylamine (DIPEA). Standard protocols utilize 6-8 equivalents of DIPEA, but phosphorylated amino acids require 15 equivalents to achieve satisfactory coupling efficiency [2]. This enhanced base concentration compensates for the reduced nucleophilicity of the amino terminus caused by the electron-withdrawing phosphate group.

Alternative coupling systems including PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have shown effectiveness in specialized applications. PyAOP demonstrates particular utility in flow chemistry applications where rapid activation is required [3] [4].

Real-Time Monitoring Systems

Modern automated peptide synthesizers incorporate real-time monitoring capabilities that are particularly valuable for phosphopeptide synthesis. UV-Vis detection at 310 nm enables monitoring of Fmoc deprotection through detection of the dibenzofulvene byproduct [4]. This monitoring capability allows for optimization of deprotection conditions and identification of incomplete reactions.

Refractive index monitoring has emerged as a complementary analytical technique, providing real-time information on coupling efficiency and solvent composition changes during synthesis [7]. This technology enables process optimization and reduces solvent consumption by allowing precise control over wash cycles.

Addressing Challenges in Phosphopeptide Synthesis

The synthesis of phosphopeptides using Fmoc-Thr(PO3H2)-OH presents several unique challenges that require specialized approaches to ensure high-quality product formation. These challenges stem primarily from the chemical properties of the phosphate group and its interactions with both the solid support and synthesis reagents.

Minimizing Aspartimide Formation During Chain Elongation

Aspartimide formation represents one of the most significant side reactions encountered during phosphopeptide synthesis, particularly when aspartic acid residues are present in proximity to phosphorylated amino acids. This cyclization reaction occurs through nucleophilic attack of the peptide backbone amide nitrogen on the β-carboxyl group of aspartic acid, promoted by the basic conditions used for Fmoc deprotection [8] [9].

Mechanistic Understanding

The formation of aspartimides is particularly problematic in sequences containing Asp-Gly motifs, where the flexibility of glycine facilitates the cyclization reaction. The presence of phosphorylated residues can exacerbate this issue due to their enhanced acidity and potential for hydrogen bonding interactions that stabilize intermediate conformations [8] [10].

Research has demonstrated that aspartimide formation is highly sequence-dependent, with the amino acid following aspartic acid significantly influencing the reaction propensity. Glycine shows the highest susceptibility, followed by asparagine, aspartic acid, and cysteine residues [10] [11]. The incorporation of phosphothreonine residues adjacent to these problematic sequences requires careful consideration of synthetic strategy.

Prevention Strategies

Multiple approaches have been developed to minimize aspartimide formation during phosphopeptide synthesis. The addition of small amounts of organic acids to piperidine solutions has proven highly effective, with acetic acid, formic acid, and trifluoroacetic acid all demonstrating efficacy [9] [12]. The optimal concentration ranges from 1-5% acid by volume, with the effect being largely independent of acid strength.

Alternative base systems offer another approach to aspartimide prevention. Cyclohexylamine, morpholine, and 4-methylpiperidine have all demonstrated reduced propensity for aspartimide formation compared to piperidine [13]. A 50% cyclohexylamine in dichloromethane system has shown particular promise for sequences containing N-terminal phosphoserine residues, where β-elimination is also a concern [13].

The use of specialized protecting groups represents a more sophisticated approach to aspartimide prevention. Fmoc-Asp(OBno)-OH (O-benzyl-protected aspartic acid) has demonstrated remarkable effectiveness, reducing aspartimide formation to less than 0.1% per cycle even in challenging Asp-Gly sequences [8]. This protection strategy is particularly valuable in multiphosphorylated peptides where traditional approaches may be insufficient.

Solvent System Optimization for Phosphorylated Residues

The selection and optimization of solvent systems for phosphopeptide synthesis requires careful consideration of multiple factors including polarity, viscosity, environmental impact, and specific interactions with phosphorylated building blocks. Traditional N,N-dimethylformamide (DMF) has served as the standard solvent for SPPS, but growing environmental and regulatory concerns have driven the development of greener alternatives [14] [7].

Green Solvent Development

Recent advances in green chemistry have led to the identification of several promising solvent systems for phosphopeptide synthesis. Binary mixtures of dimethyl sulfoxide (DMSO) with ethyl acetate, 1,3-dioxolane, or 2-methyltetrahydrofuran have demonstrated comparable or superior performance to DMF [14] [7] [15].

The DMSO/ethyl acetate system (3:7 ratio) has shown particular promise, with polarity (ET(30) = 43.5 kcal/mol) and viscosity (0.85 mPa·s) closely matching those of DMF [15]. This system demonstrates enhanced coupling efficiency for phosphorylated amino acids while reducing aspartimide formation through improved solvation of charged intermediates.

Anisole/DMSO mixtures (17:3 ratio) have emerged as exceptionally effective alternatives, outperforming DMF in multiple benchmarks including coupling efficiency, racemization suppression, and environmental sustainability [14] [16]. The recyclability of this solvent system, with approximately 70% recovery possible through vacuum distillation, makes it particularly attractive for large-scale applications [16].

Solvent Effects on Phosphate Chemistry

The unique chemical properties of phosphorylated amino acids create specific requirements for solvent selection. The phosphate group's high polarity and hydrogen bonding capacity necessitate solvents that can effectively solvate these functionalities while maintaining compatibility with peptide bond formation [17] [7].

Research has demonstrated that solvent polarity plays a crucial role in phosphorylated amino acid coupling efficiency. Less polar solvents generally favor coupling reactions through improved nucleophile activation, while more polar solvents facilitate Fmoc deprotection through better stabilization of charged intermediates [15] [18]. This dichotomy has led to the development of dual-solvent strategies where different solvent compositions are used for coupling and deprotection steps.

N-butylpyrrolidone (NBP) has emerged as a particularly effective single solvent for phosphopeptide synthesis, demonstrating superior performance in suppressing racemization and aspartimide formation compared to traditional solvents [7]. Its non-mutagenic and biodegradable properties make it an attractive alternative to more toxic solvents like N-methylpyrrolidone (NMP).

Comparative Performance with Fmoc-Ser(PO3H2)-OH and Fmoc-Tyr(PO3H2)-OH

The comparative analysis of phosphorylated amino acid building blocks reveals significant differences in synthetic accessibility, coupling efficiency, and side reaction profiles. Understanding these differences is crucial for optimal synthetic strategy selection and successful phosphopeptide synthesis [2] [19] [20].

Structural and Chemical Properties

Fmoc-Thr(PO3H2)-OH (molecular weight 421.3 g/mol) occupies an intermediate position between Fmoc-Ser(PO3H2)-OH (407.3 g/mol) and Fmoc-Tyr(PO3H2)-OH (483.4 g/mol) in terms of molecular size and complexity [19] [21]. The secondary alcohol functionality in threonine provides enhanced steric protection of the phosphate group compared to serine, while maintaining better solubility characteristics than the more hydrophobic tyrosine derivative [2] [20].

The pKa values of the phosphate groups differ slightly among the three derivatives, with phosphothreonine exhibiting intermediate acidity between phosphoserine and phosphotyrosine. This property influences both coupling efficiency and downstream purification strategies [22].

Coupling Efficiency Comparison

All three phosphorylated amino acid derivatives exhibit sluggish coupling kinetics compared to their non-phosphorylated counterparts, necessitating extended reaction times and specialized conditions [2] [23]. However, notable differences exist in their relative coupling efficiencies and optimal synthetic conditions.

Fmoc-Ser(PO3H2)-OH demonstrates the most challenging coupling profile, often requiring overnight reactions even with optimized conditions [13]. The primary hydroxyl group's flexibility allows for conformational arrangements that hinder nucleophilic attack, while the phosphate group's electron-withdrawing effect reduces the amino acid's nucleophilicity.

Fmoc-Tyr(PO3H2)-OH shows intermediate coupling efficiency, with the aromatic ring providing some conformational constraint that can facilitate productive coupling geometries [2] [20]. However, the larger molecular size and increased hydrophobicity can lead to aggregation issues, particularly in sequences with multiple aromatic residues.

Fmoc-Thr(PO3H2)-OH generally exhibits the most favorable coupling characteristics among the three derivatives . The methyl substituent on the β-carbon provides conformational restriction that reduces unproductive side reactions while maintaining reasonable solubility and reactivity profiles.

Side Reaction Profiles

The propensity for side reactions varies significantly among the three phosphorylated amino acid derivatives, with each presenting unique challenges that must be addressed through appropriate synthetic strategies.

β-Elimination Reactions

β-Elimination represents a significant concern for phosphoserine derivatives, where the phosphate group can be lost under basic conditions through E2 elimination mechanisms [13]. This reaction is particularly problematic for N-terminal phosphoserine residues, where the elimination product can undergo nucleophilic substitution with piperidine to form 3-(1-piperidinyl)alanyl-containing peptides.

Fmoc-Thr(PO3H2)-OH shows significantly reduced susceptibility to β-elimination due to the presence of the β-methyl group, which disfavors the formation of the required E2 transition state [13]. This enhanced stability makes phosphothreonine derivatives particularly valuable for sequences where β-elimination is a concern.

Fmoc-Tyr(PO3H2)-OH demonstrates the highest stability toward β-elimination due to the aromatic ring's electron-withdrawing properties and the phenolic oxygen's reduced leaving group ability compared to aliphatic alcohols [2].

Aggregation and Solubility Issues

Peptide aggregation during synthesis represents a significant challenge that is exacerbated by the presence of phosphorylated residues. The charged nature of phosphate groups can promote intermolecular interactions that lead to reduced coupling efficiency and product heterogeneity [24].

Fmoc-Tyr(PO3H2)-OH shows the greatest propensity for aggregation-related issues due to the combination of aromatic stacking interactions and phosphate-mediated hydrogen bonding [19]. This tendency is particularly problematic in sequences containing multiple aromatic or charged residues.

Fmoc-Ser(PO3H2)-OH demonstrates intermediate aggregation propensity, with the small side chain providing minimal steric protection against intermolecular interactions [2].

Fmoc-Thr(PO3H2)-OH generally shows the most favorable aggregation profile, with the β-methyl group providing sufficient steric bulk to reduce intermolecular interactions while maintaining good solvation characteristics .

Cost and Availability Considerations

Economic factors play an important role in building block selection for phosphopeptide synthesis, particularly for large-scale applications or extensive structure-activity relationship studies [2].

Fmoc-Tyr(PO3H2)-OH and Fmoc-Ser(PO3H2)-OH are generally the most cost-effective options, with well-established synthetic routes and commercial availability from multiple suppliers [2] [19]. The simpler synthetic requirements for these derivatives translate to lower manufacturing costs and greater market competition.

Fmoc-Thr(PO3H2)-OH represents a moderate cost option, with pricing typically falling between the serine and more specialized derivatives . The synthetic complexity associated with installing phosphate protection while maintaining stereochemical integrity contributes to higher costs compared to the simpler derivatives.

Application-Specific Recommendations

The selection among phosphorylated amino acid derivatives should be guided by specific synthetic requirements and target sequence characteristics [2] [6].

For sequences containing challenging coupling sites or prone to aggregation, Fmoc-Thr(PO3H2)-OH offers the optimal balance of coupling efficiency and side reaction minimization. The conformational constraints provided by the β-methyl group enhance synthetic accessibility while maintaining biological relevance.

For cost-sensitive applications or sequences where coupling efficiency is less critical, Fmoc-Ser(PO3H2)-OH provides an economical alternative with acceptable synthetic performance under optimized conditions [2] [13].

For applications requiring maximum stability or sequences containing multiple aromatic residues, Fmoc-Tyr(PO3H2)-OH offers superior chemical stability despite potential aggregation concerns [19] [20].

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1.3

Sequence

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Dates

Last modified: 08-16-2023

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